![molecular formula C12H10BrNO5S B2482571 2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 790719-73-2](/img/structure/B2482571.png)
2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of furan derivatives, including compounds similar to 2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid, involves complex reactions facilitated by catalysts like palladium acetate. These reactions lead to the formation of intermediates that can undergo further modifications. For example, palladium acetate-catalyzed cyclization reactions have been developed for the efficient synthesis of furan derivatives (Gu et al., 2007). Such methodologies highlight the intricate processes involved in synthesizing complex furan-based compounds, providing a foundation for producing compounds like 2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT). These methods confirm the structure of the synthesized compounds and offer insights into their conformational and electronic properties (Gong et al., 2023). Such analyses are crucial for understanding the chemical behavior and reactivity of these compounds.
Chemical Reactions and Properties
Furan derivatives are known for their versatile chemical reactions, including nucleophilic substitutions and cyclization reactions. These reactions expand the utility of furan compounds in organic synthesis, allowing for the modification of the furan core to introduce various functional groups (Gill et al., 2008). Such chemical versatility is significant for the development of new materials and pharmaceuticals.
Scientific Research Applications
Synthesis and Catalytic Applications
A review on the synthesis of furan derivatives from plant biomass highlights the importance of such compounds, including 2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid, for the development of polymers, functional materials, and fuels. The conversion of biomass into furan derivatives is a key area of research for sustainable chemistry, offering alternatives to non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental and Health Impacts
Research on furan fatty acids, including derivatives like 2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid, discusses their potential health benefits and risks. Furan fatty acids are reported to have antioxidant and anti-inflammatory activities, but their impact on diseases such as diabetes and their role in human health are still under investigation. This highlights the complex nature of furan derivatives in health science (Xu et al., 2017).
Pharmaceutical Applications
The degradation processes of pharmaceutical compounds, including analysis of by-products and stability, are crucial for understanding the environmental impact and safety of these chemicals. While the specific compound "2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid" is not directly mentioned, the methodologies applied in these studies are relevant for assessing its degradation and potential environmental effects (Barchańska et al., 2019).
Chemical Properties and Uses
Research on benzoic acid derivatives, including sulfonamide functionalities similar to those in "2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid", explores their application in food and feed additives to regulate gut functions. This work demonstrates the broader utility of benzoic acid and its derivatives in enhancing health and growth in animals, suggesting potential applications in human health as well (Mao et al., 2019).
Environmental Degradation
The microbial degradation of polyfluoroalkyl chemicals in the environment provides insights into the breakdown of complex organic compounds, including furan derivatives. Understanding these degradation pathways is essential for assessing the environmental impact and persistence of chemicals like "2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid" (Liu & Mejia Avendaño, 2013).
Safety and Hazards
The safety information for “2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
2-bromo-5-(furan-2-ylmethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO5S/c13-11-4-3-9(6-10(11)12(15)16)20(17,18)14-7-8-2-1-5-19-8/h1-6,14H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVJSBNHQVCYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid |
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